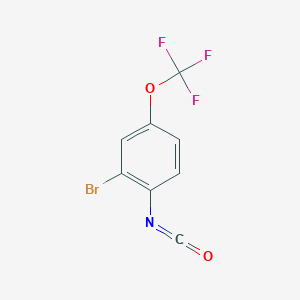

2-Bromo-4-(trifluoromethoxy)phenylisocyanate

Description

2-Bromo-4-(trifluoromethoxy)phenylisocyanate is a halogenated aromatic isocyanate characterized by a bromo (-Br) and trifluoromethoxy (-OCF₃) substituent on the phenyl ring. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while bromine may contribute to electrophilic reactivity, making the compound a candidate for selective cross-coupling reactions .

Properties

IUPAC Name |

2-bromo-1-isocyanato-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKAYWXVFKSBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the following steps:

Starting Material: The synthesis begins with 2-Bromo-4-(trifluoromethoxy)aniline.

Reaction with Phosgene: The aniline derivative is reacted with phosgene (COCl2) to form the corresponding isocyanate.

Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromo-4-(trifluoromethoxy)phenylisocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitution, and water or aqueous acids for hydrolysis. Major products formed from these reactions include ureas, carbamates, and biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its isocyanate functionality allows for the formation of ureas and carbamates through reactions with nucleophiles, which are vital in various chemical transformations.

Synthesis Pathways : The synthesis typically involves the reaction of 2-bromo-4-(trifluoromethoxy)phenol with phosgene or its derivatives to yield the isocyanate. This process can be optimized for higher yields and reduced environmental impact by utilizing safer reagents and conditions .

Biological Applications

Medicinal Chemistry : 2-Bromo-4-(trifluoromethoxy)phenylisocyanate has been investigated for its potential use in drug development. It is particularly relevant in designing anti-inflammatory and anticancer agents due to its ability to interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins .

Case Studies :

- A study demonstrated that derivatives of this compound exhibited inhibitory activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting its potential in developing antiparasitic drugs .

- Another research focused on its role in synthesizing novel β-lactams, which are important in treating bacterial infections .

Material Science

Specialty Chemicals : In material science, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to the trifluoromethoxy group. This enhances solubility and reactivity compared to other similar compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. The bromine atom allows for palladium-catalyzed coupling reactions, enabling the formation of biaryl compounds . These reactions are facilitated by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the isocyanate group .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Trifluoromethoxy)phenylisocyanate (CAS: Not explicitly provided)

- Key Differences : Lacks bromine, reducing steric bulk and electrophilic reactivity. The absence of bromine simplifies synthetic pathways but limits utility in Suzuki-Miyaura coupling reactions. Applications focus on polyurethane production due to the isocyanate group’s reactivity with alcohols .

- Reactivity: Higher electrophilicity at the isocyanate group compared to non-fluorinated analogs but lower than brominated derivatives.

3-Bromophenylisocyanate (CAS: 23138-55-8)

- Key Differences : The absence of -OCF₃ reduces electron-withdrawing effects, leading to lower thermal stability and altered solubility. Bromine’s meta position directs electrophilic substitution differently compared to the target compound’s para-substituted -OCF₃. Used in synthesizing brominated polyurethanes .

4-Bromo-2-chloro-6-methylphenylisocyanate

- Substituents : -Br, -Cl, -CH₃.

- Key Differences: Multiple halogen substituents (-Br, -Cl) increase steric hindrance and oxidative stability. Applications include specialty polymer crosslinkers .

2-Bromo-4-(trifluoromethyl)phenylacetic Acid

- Substituents : -Br, -CF₃.

- Key Differences : A carboxylic acid derivative rather than an isocyanate. The -CF₃ group (vs. -OCF₃) is more electron-withdrawing, enhancing acidity. Used in medicinal chemistry for its bioisosteric properties .

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity: The trifluoromethoxy group in the target compound stabilizes intermediates in nucleophilic addition reactions, outperforming non-fluorinated analogs . Bromine facilitates cross-coupling reactions (e.g., Suzuki), enabling aryl-aryl bond formation in drug synthesis .

- Thermal Stability: Fluorinated isocyanates degrade at higher temperatures (~200°C) compared to non-halogenated analogs (~150°C), making them suitable for high-temperature polymer processing .

Biological Activity

2-Bromo-4-(trifluoromethoxy)phenylisocyanate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-(trifluoromethoxy)phenyltrifluoroacetate and phenyl isocyanate, producing the desired isocyanate along with trifluoroacetic acid as a byproduct .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- SK-Hep-1 (liver cancer)

- NUGC-3 (gastric cancer)

In vitro assays demonstrated significant antiproliferative activity across these cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.004 | Inhibition of GPCRs and other pathways |

| SK-Hep-1 | 0.012 | Induction of apoptosis |

| NUGC-3 | 0.008 | Targeting specific kinases |

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. It has shown promising results in inhibiting serine/threonine kinases and receptor tyrosine kinases, which are crucial in regulating cell proliferation and angiogenesis .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : A study investigated the compound's efficacy against TNBC, revealing that it retains the ability to cross the blood-brain barrier (BBB) while exhibiting limited interaction with dopamine receptors, thus minimizing potential neurotoxicity . The compound was able to achieve peak plasma concentrations of approximately 1000 nM within one hour post-administration.

- Antiviral Activity : In addition to anticancer properties, derivatives of this compound have been explored for antiviral applications, demonstrating effectiveness against various viral strains through mechanisms involving inhibition of viral replication .

Q & A

Q. Table 1: Common Reagents and Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Triphosgene | DCM | 0–5°C | 70–85 | |

| Phosgene | Toluene | RT | 60–75 |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: NMR is critical for confirming the trifluoromethoxy group ( ppm). and NMR resolve aromatic and isocyanate signals.

- IR Spectroscopy: The isocyanate group exhibits a strong absorption band near 2250–2275 cm.

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3/WinGX for structure visualization. These tools resolve halogen-heavy structures and validate bond angles .

Q. Table 2: Crystallographic Software Comparison

Advanced: How can researchers resolve contradictions in reported reaction yields under varying catalytic conditions?

Methodological Answer:

- Reproducibility Checks: Systematically replicate experiments while controlling variables (e.g., solvent purity, moisture levels).

- Statistical Analysis: Apply ANOVA or t-tests to compare yields across conditions.

- Mechanistic Probes: Use kinetic isotopic effects (KIEs) or in-situ IR to identify rate-determining steps. Contradictions often arise from unaccounted side reactions or catalyst decomposition .

Advanced: What computational approaches predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in [2+2] or [4+2] cycloadditions.

- Molecular Dynamics (MD): Simulate solvent effects on transition states. Studies show the trifluoromethoxy group enhances electrophilicity at the isocyanate carbon .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of isocyanate vapors.

- Storage: Keep under inert gas (Ar/N) at –20°C to prevent polymerization.

- Emergency Measures: For skin contact, wash with soap/water; for inhalation, move to fresh air immediately .

Advanced: How does the trifluoromethoxy group influence bioactivity in derived compounds?

Methodological Answer:

The OCF group enhances:

- Lipophilicity: Improves membrane permeability (logP increase by ~0.5–1.0).

- Metabolic Stability: Resists oxidative degradation compared to methoxy groups.

- Target Binding: Fluorine’s electronegativity strengthens van der Waals interactions. This is critical in kinase inhibitors and GPCR modulators .

Basic: What chromatographic techniques optimize purification of this compound?

Methodological Answer:

- Silica Gel Chromatography: Use hexane/ethyl acetate (4:1) for optimal separation.

- Halogen Effects: The bromine atom increases polarity, reducing R values compared to non-halogenated analogs. Prep-HPLC with C18 columns is effective for high-purity batches .

Advanced: What strategies address low yields in nucleophilic additions with sterically hindered amines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.